Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol
Description
Tricyclo[4.3.0.0¹,⁴]non-2-ene-7,7-diol (CAS: 482581-52-2) is a bicyclic to tricyclic compound with the molecular formula C₉H₁₂O₂ and a molar mass of 152.19 g/mol . Its structure features a strained tricyclic framework comprising fused cyclohexene and cyclopropane rings, with two hydroxyl groups at the 7-position.
Properties
CAS No. |
482581-52-2 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
tricyclo[4.3.0.01,4]non-2-ene-7,7-diol |
InChI |
InChI=1S/C9H12O2/c10-9(11)4-3-8-2-1-6(8)5-7(8)9/h1-2,6-7,10-11H,3-5H2 |
InChI Key |
QQZQSFWCSVWQTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C13C=CC3C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol typically involves multiple steps, including key reactions such as the Diels-Alder reaction and the Conia-ene reaction. The process begins with the formation of a bicyclo[2.2.2]octane intermediate, followed by the Conia-ene reaction to form a five-membered ring, ultimately leading to the tricyclic framework .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the synthetic routes developed in research laboratories can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Tricyclo[4.3.0.0¹,⁴]non-2-ene-7,7-diol with analogous tricyclic diols and related systems, focusing on structural, physicochemical, and functional differences.
Tricyclo[4.2.1.1²,⁵]deca-3,7-diene-9,10-diol, 9-methyl-, stereoisomer
- Source : Identified in Pandanus amaryllifolius leaves at different growth stages .
- Structure: Ring system: [4.2.1.1²,⁵] deca-3,7-diene (vs. [4.3.0.0¹,⁴] in the target compound). Functional groups: Two hydroxyl groups at positions 9 and 10, with a methyl substituent at position 7. Stereoisomerism: Explicit stereochemistry uncharacterized but noted as a stereoisomer.
- Biological activity remains unexplored, contrasting with the synthetic accessibility of the target compound.
Tricyclo[2.2.1.0²,⁶]heptane Derivatives
- Example : 1,7-Dimethyl-7-(4-methyl-3-pentenyl)-tricyclo[2.2.1.0²,⁶]heptane (CAS: 512-61-8) .
- Structure :
- Ring system : Smaller [2.2.1.0²,⁶]heptane framework.
- Functional groups : Lacks hydroxyl groups; features alkyl substituents (methyl and prenyl groups).
- Research findings: Primarily studied for its physicochemical properties (e.g., boiling point, density). No reported biological or catalytic applications, unlike the hydroxyl-rich target compound.
Comparative Data Table
Key Research Insights
- Structural uniqueness : The target compound’s [4.3.0.0¹,⁴] ring system and vicinal diols differentiate it from plant-derived tricyclic diols (e.g., [4.2.1.1²,⁵] systems) and alkyl-substituted analogs .
- Synthetic vs. natural occurrence: Unlike the Pandanus-derived diol, Tricyclo[4.3.0.0¹,⁴]non-2-ene-7,7-diol is commercially available, suggesting established synthetic protocols .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol, and what methodological challenges arise in its stereochemical control?
- Answer : The synthesis of tricyclic frameworks often employs intramolecular Diels-Alder reactions or cycloaddition strategies. For example, structurally similar compounds like tricyclo[4.3.0.0^3,7]nonane were synthesized via multi-step routes involving Diels-Alder key steps . Challenges include achieving precise stereochemical control due to the compound’s rigid tricyclic architecture. Methodologically, optimizing reaction conditions (e.g., temperature, solvent polarity) and employing chiral auxiliaries or catalysts can mitigate stereochemical ambiguity. Comparative analysis of analogous compounds (e.g., methyl-substituted tricyclics) reveals that substituent positioning significantly impacts reactivity .
Q. Which spectroscopic and computational techniques are most effective for structural elucidation of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for mapping hydrogen and carbon environments, especially for distinguishing bridgehead protons. Gas-phase ionization energy data (e.g., 8.27–8.96 eV via EI/PE methods) provide insights into electronic properties . Computational tools like density functional theory (DFT) can predict molecular orbitals and validate experimental spectral data. For example, discrepancies in ionization energies (e.g., 8.27 eV vs. 8.96 eV) may arise from differences in experimental setups, necessitating cross-validation with computational models .
Q. How can researchers align experimental design with theoretical frameworks when studying tricyclic compounds?
- Answer : A robust theoretical framework ensures alignment with scientific standards by defining research axes (e.g., reaction mechanisms, stereoelectronic effects). Exploratory studies should integrate bibliometric analyses to identify knowledge gaps and prioritize hypotheses . For instance, Gil’s pragmatic research model emphasizes systematic problem-solving through iterative cycles of hypothesis testing and data refinement .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral or reactivity data for this compound derivatives?
- Answer : Contradictions often stem from experimental variability (e.g., ionization methods) or unaccounted stereochemical factors. Multi-technique validation (e.g., combining NMR, X-ray crystallography, and mass spectrometry) reduces ambiguity. For example, ionization energy discrepancies in tricyclic analogs (e.g., ±0.10 eV variations) highlight the need for standardized measurement protocols . Advanced statistical methods, such as factorial design, can isolate variables influencing reactivity .
Q. How can computational modeling optimize the synthesis of this compound derivatives with specific bioactivity?
- Answer : Molecular dynamics simulations and docking studies can predict interactions between tricyclic scaffolds and biological targets (e.g., enzymes). For instance, Pallambin A/B—natural products with tricyclic cores—were synthesized using computational guidance to prioritize reaction pathways . Methodologically, integrating cheminformatics tools (e.g., QSAR models) with synthetic data accelerates lead optimization.
Q. What methodological innovations address challenges in scaling up this compound synthesis for academic research applications?
- Answer : Microreactor technology and flow chemistry enhance reproducibility for small-scale synthesis. Orthogonal design matrices (e.g., Taguchi methods) optimize parameters like catalyst loading and reaction time while minimizing resource use . For example, Brieger’s improved synthesis of tricyclo[4.3.0.0^3,7]nonane reduced steps via strategic intermediate design .
Methodological Notes
- Data Validation : Cross-reference experimental results with computational predictions to address variability .
- Theoretical Frameworks : Use bibliometric analysis to contextualize findings within existing literature .
- Experimental Design : Employ factorial or orthogonal designs to optimize multi-variable systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
